ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and a methyl group attached to the pyrazole ring. It is widely used in various fields, including medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the pyrazole derivative to form the desired ester compound. The reaction is usually carried out in an organic solvent such as chloroform or ethanol, and the temperature is maintained around 50°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole-3-carboxylic acid derivatives or reduction to form pyrazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide. The reactions are usually conducted at reflux temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Hydrolysis: Formation of 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.
Oxidation and Reduction: Formation of pyrazole-3-carboxylic acid derivatives or pyrazoline derivatives.
Scientific Research Applications
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer agents.
Agrochemicals: The compound is utilized in the development of herbicides, fungicides, and insecticides due to its bioactive properties.
Material Science: It serves as a precursor for the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in catalysis and electronic devices.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate: Similar structure but with different substituents, leading to variations in chemical reactivity and biological activity.
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate: Contains a phenyl group instead of an ethyl group, which can influence its pharmacological properties.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-chloro-1-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXVQPKDTOICGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653285 | |
Record name | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172229-72-9 | |
Record name | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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